{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid
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Overview
Description
{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid, also known as PBEA, is an organic compound that has been widely studied in recent years due to its potential applications in various scientific fields. PBEA is a versatile compound that can be used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a drug candidate in pharmaceutical research.
Scientific Research Applications
DNA Minor Groove Binder Applications
- Hoechst 33258, a related benzimidazole derivative, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This compound and its analogues have been widely used in fluorescent DNA staining, chromosome and nuclear staining, analysis of nuclear DNA content values, and as radioprotectors and topoisomerase inhibitors, indicating their potential as starting points for rational drug design and molecular biology tools (Issar & Kakkar, 2013).
Synthetic and Biological Activity
- A comprehensive review on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine compounds has been presented, summarizing their preparation, properties, and the variety of their biological and electrochemical activities. This review highlights the potential for further investigation into currently unknown analogues, suggesting areas for new research in the field of benzimidazole derivatives (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry and Therapeutic Applications
- Benzimidazole derivatives, including those with pseudothiourea structural units, have shown a range of biological activities such as antihypertensive, diuretic, anorectic, thermoregulating effects, and herbicidal properties. This highlights their importance in medicinal chemistry for the development of therapeutic agents (Hsu, Hu, & Liu, 2005).
Anticancer Potential
- Research on benzimidazole hybrids reveals their anticancer potential through mechanisms such as intercalation, alkylating agents, topoisomerase inhibition, and tubulin inhibition. This emphasizes the importance of benzimidazole derivatives in cancer therapy and the need for further development of novel compounds for anticancer applications (Akhtar et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-16(21)12-19-15-9-5-4-8-14(15)18-17(19)23-11-10-22-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFSJPMGIJWIGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid |
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